N2-Benzoyl-L-ornithine

Description

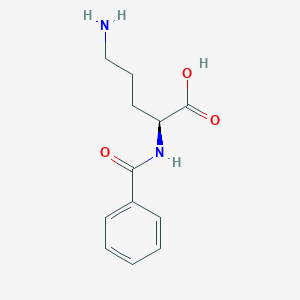

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-5-amino-2-benzamidopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c13-8-4-7-10(12(16)17)14-11(15)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8,13H2,(H,14,15)(H,16,17)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKONOCQSEOHHJW-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N[C@@H](CCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426830 | |

| Record name | N2-Benzoyl-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17966-71-1 | |

| Record name | N2-Benzoyl-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Structure and Synthesis of N²-Benzoyl-L-ornithine

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of N²-Benzoyl-L-ornithine, an amino acid derivative of interest in biochemical research and pharmaceutical development. The guide covers its chemical structure, physicochemical properties, and a detailed protocol for its selective synthesis.

Chemical Structure and Properties

N²-Benzoyl-L-ornithine is a derivative of the non-proteinogenic amino acid L-ornithine. It is characterized by the attachment of a benzoyl group to the alpha-amino (N²) nitrogen atom of the L-ornithine backbone. The L-configuration denotes the specific stereochemistry at the alpha-carbon. This modification is significant in peptide synthesis, as the benzoyl group can enhance the stability and solubility of resulting peptides.[1]

The core structure consists of a five-carbon chain with a carboxylic acid group at one end (C1), an amino group at the second carbon (C2 or α-carbon), and another amino group at the fifth carbon (C5 or δ-carbon). The benzoyl moiety is attached to the N² amino group, leaving the N⁵ amino group free.

Quantitative data for N²-Benzoyl-L-ornithine is not extensively available in public repositories. The following table summarizes its calculated molecular properties and includes data for the closely related compound N²,N⁵-Dibenzoyl-L-ornithine for comparative context.

| Property | Value (N²-Benzoyl-L-ornithine) | Value (N²,N⁵-Dibenzoyl-L-ornithine)[2] | Source |

| Molecular Formula | C₁₂H₁₆N₂O₃ | C₁₉H₂₀N₂O₄ | Calculated |

| Molecular Weight | 236.27 g/mol | 340.4 g/mol | Calculated |

| Monoisotopic Mass | 236.11609 Da | 340.14231 Da | Calculated |

| XLogP3 | Data not available | 2.5 | Computed by PubChem[2] |

| Hydrogen Bond Donors | 3 | 3 | Calculated |

| Hydrogen Bond Acceptors | 3 | 4 | Calculated |

| Rotatable Bond Count | 5 | 8 | Calculated |

| Melting Point | Data not publicly available | Not Available | - |

| Solubility | Data not publicly available | Not Available | - |

| pKa | Data not publicly available | Not Available | - |

The following diagram illustrates the two-dimensional chemical structure of N²-Benzoyl-L-ornithine, highlighting its key functional groups.

Caption: 2D structure of N²-Benzoyl-L-ornithine.

Experimental Protocols: Selective Synthesis

The synthesis of N²-Benzoyl-L-ornithine requires a regioselective approach due to the presence of two primary amino groups (N² and N⁵). The N²-amino group is generally more reactive, but to ensure exclusive benzoylation at this position, a protection-acylation-deprotection strategy is employed. The N⁵-amino group is first protected, followed by benzoylation of the free N²-amino group, and concluding with the removal of the protecting group.

This protocol describes the protection of the N⁵-amino group of L-ornithine using a tert-butoxycarbonyl (Boc) group.

-

Materials: L-ornithine hydrochloride, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium hydroxide (NaOH), Dioxane, Water.

-

Procedure:

-

Dissolve L-ornithine hydrochloride in a 1M NaOH solution and cool the mixture to 0 °C in an ice bath.

-

Separately, dissolve Di-tert-butyl dicarbonate in dioxane.

-

Add the (Boc)₂O solution dropwise to the stirred L-ornithine solution over a period of 1 hour, maintaining the temperature at 0 °C.

-

During the addition, monitor the pH and maintain it between 9.0 and 10.0 by the periodic addition of 1M NaOH.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

-

Wash the reaction mixture with ethyl acetate to remove any unreacted (Boc)₂O.

-

Acidify the aqueous layer to a pH of 2-3 with a 1M HCl solution, which will precipitate the N⁵-Boc-L-ornithine product.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the N⁵-protected intermediate.

-

This protocol details the acylation of the N²-amino group using benzoyl chloride under Schotten-Baumann conditions.

-

Materials: N⁵-Boc-L-ornithine, Benzoyl chloride, Sodium bicarbonate (NaHCO₃), Dichloromethane (DCM), Water.

-

Procedure:

-

Suspend N⁵-Boc-L-ornithine in a mixture of DCM and a saturated aqueous NaHCO₃ solution.

-

Cool the vigorously stirred suspension to 0 °C.

-

Add benzoyl chloride dropwise to the suspension.

-

Allow the reaction to proceed at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 4-6 hours.

-

Separate the organic layer. Extract the aqueous layer twice with fresh portions of DCM.

-

Combine the organic extracts and wash them sequentially with 1M HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude N²-Benzoyl-N⁵-Boc-L-ornithine.

-

Purify the product via column chromatography on silica gel if necessary.

-

This final stage removes the Boc protecting group to yield the target compound.

-

Materials: N²-Benzoyl-N⁵-Boc-L-ornithine, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

-

Procedure:

-

Dissolve the purified N²-Benzoyl-N⁵-Boc-L-ornithine in DCM.

-

Add an excess of Trifluoroacetic acid (typically a 1:1 v/v mixture with DCM) to the solution at room temperature.

-

Stir the reaction mixture for 1-2 hours, monitoring the deprotection by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent and excess TFA by rotary evaporation.

-

The resulting residue may be triturated with diethyl ether to precipitate the product as a TFA salt.

-

The free amino acid can be obtained by dissolving the salt in water and adjusting the pH to neutral with a suitable base, followed by purification or lyophilization.

-

Visualization of Synthetic Workflow

The following diagram provides a high-level overview of the logical workflow for the selective synthesis of N²-Benzoyl-L-ornithine.

Caption: Workflow for the selective synthesis of N²-Benzoyl-L-ornithine.

Conclusion and Applications

N²-Benzoyl-L-ornithine is a valuable building block in synthetic chemistry. Its primary application is in peptide synthesis, where its incorporation can influence the pharmacological properties of the final molecule.[1] The synthetic route described herein, based on a standard protection-acylation-deprotection strategy, provides a reliable method for its preparation, enabling further research into its utility in drug discovery and development.

References

N2-Benzoyl-L-ornithine: A Technical Guide to its Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and synthesis of N2-Benzoyl-L-ornithine, a derivative of the non-proteinogenic amino acid L-ornithine. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, biochemistry, and drug development.

Chemical Properties

This compound, also known as Bz-L-Orn-OH, is a versatile compound with applications in peptide synthesis and as a building block for more complex molecules.[1] Its key chemical properties are summarized in the table below. It is important to distinguish this compound from its related compound, N2,N5-Dibenzoyl-L-ornithine, which possesses two benzoyl groups.[2][3]

| Property | Value | Reference |

| IUPAC Name | (2S)-2-benzamido-5-aminopentanoic acid | |

| Synonyms | Na-Benzoyl-L-ornithine, Bz-L-Orn-OH | [1] |

| Molecular Formula | C12H16N2O3 | [1] |

| Molecular Weight | 236.3 g/mol | [1] |

| Melting Point | 206-210 °C | [1] |

| Appearance | White to off-white powder | [1] |

| Optical Rotation | [a]D20 = +20.8 ± 2º (c=1 in H2O) | [1] |

| CAS Number | 17966-71-1 | [1] |

Synthesis of this compound

The synthesis of this compound typically involves the selective acylation of the α-amino group of L-ornithine. The δ-amino group is more basic and generally requires protection to achieve selective Nα-benzoylation. However, direct benzoylation methods have been described.

Experimental Protocol: Synthesis via Benzoylation with Benzoic Anhydride

This protocol is adapted from general methods for the N-acylation of amino acids.[4]

Materials:

-

L-ornithine hydrochloride

-

Benzoic anhydride

-

Sodium bicarbonate (NaHCO3)

-

Dioxane

-

Water

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Filter paper

-

Standard laboratory glassware (beakers, flasks, condenser, etc.)

-

Magnetic stirrer and hotplate

Procedure:

-

Dissolution of L-ornithine: Dissolve L-ornithine hydrochloride in an aqueous solution of sodium bicarbonate. The bicarbonate will neutralize the hydrochloride and deprotonate the amino groups of ornithine, making them nucleophilic.

-

Reaction Setup: Place the L-ornithine solution in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Benzoylating Agent: While stirring vigorously, add a solution of benzoic anhydride in dioxane dropwise to the ornithine solution at room temperature. The use of a dropping funnel is recommended for controlled addition.

-

Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, acidify the mixture with hydrochloric acid to a pH of approximately 2-3. This step protonates the unreacted amino groups and the carboxylate group.

-

The product, this compound, may precipitate out of the solution upon acidification. If so, collect the solid by filtration.

-

If the product does not precipitate, extract the aqueous layer with a suitable organic solvent, such as diethyl ether, to remove any unreacted benzoic anhydride and benzoic acid byproduct.

-

The aqueous layer containing the product can then be concentrated under reduced pressure.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as water/ethanol.

Caption: General workflow for the synthesis of this compound.

Metabolic Context of L-Ornithine

While specific signaling pathways involving this compound are not extensively documented, the precursor molecule, L-ornithine, is a key intermediate in several crucial metabolic pathways. Understanding the metabolic fate of L-ornithine provides context for the potential biological roles of its derivatives. L-ornithine is a central component of the urea cycle, where it is a substrate for ornithine transcarbamylase.[5] It is also a precursor for the synthesis of polyamines, proline, and glutamate.[6]

Caption: Key metabolic pathways involving L-ornithine.

Biological Activity and Applications

This compound and its derivatives are of interest to the scientific community for their potential biological activities. While research is ongoing, related N-acylated ornithine compounds have been investigated as inhibitors of various enzymes. For instance, derivatives of N-benzoyl-ornithine have been synthesized and studied as potential inhibitors of protein arginine deiminases (PADs), which are implicated in several diseases.[7] Furthermore, other ornithine derivatives have been explored as inhibitors of nitric oxide synthase (NOS).[8] The benzoyl group can modulate the physicochemical properties of the parent amino acid, potentially enhancing its stability, cell permeability, and interaction with biological targets.[1] These characteristics make this compound a valuable scaffold for the development of novel therapeutic agents.

References

- 1. chemimpex.com [chemimpex.com]

- 2. N2,N5-dibenzoyl-L-ornithine | C19H20N2O4 | CID 184849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N2,N5-Dibenzoyl-D-ornithine | C19H20N2O4 | CID 101293581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]

- 5. Ornithine - Wikipedia [en.wikipedia.org]

- 6. Ornithine and its role in metabolic diseases: An appraisal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The development of N-α-(2-carboxyl)benzoyl-N(5)-(2-fluoro-1-iminoethyl)-l-ornithine amide (o-F-amidine) and N-α-(2-carboxyl)benzoyl-N(5)-(2-chloro-1-iminoethyl)-l-ornithine amide (o-Cl-amidine) as second generation protein arginine deiminase (PAD) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N5-(1-Imino-3-butenyl)-L-ornithine. A neuronal isoform selective mechanism-based inactivator of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

N2-Benzoyl-L-ornithine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N2-Benzoyl-L-ornithine, a mono-benzoylated derivative of the non-proteinogenic amino acid L-ornithine, holds a significant place in the historical context of xenobiotic metabolism. This technical guide provides an in-depth exploration of its discovery, history, synthesis, and physicochemical properties. Detailed experimental protocols for its preparation are presented, along with a discussion of its biological relevance, primarily as a metabolite in the detoxification of benzoic acid. While not directly implicated in major signaling pathways, its role as a metabolic end-product and its potential as a scaffold in medicinal chemistry are also considered.

Discovery and History

The story of this compound is intrinsically linked to the study of how organisms process and eliminate foreign substances. In the late 19th century, scientists were keenly interested in the metabolic fate of simple organic compounds.

In 1877, the German physician and physiological chemist Max Jaffé made a pivotal discovery while studying the metabolism of benzoic acid in birds. He found that birds excrete benzoic acid not as hippuric acid (a conjugate with glycine), as seen in mammals, but as a novel compound he named "ornithuric acid"[1][2]. This compound was later identified as N2,N5-dibenzoyl-L-ornithine. This discovery was a landmark in understanding species-specific differences in detoxification pathways and highlighted the role of ornithine in conjugation reactions.

While Jaffé identified the di-benzoylated derivative, the mono-substituted this compound, also known as α-benzoylornithine, was subsequently studied as a related compound and a potential intermediate. The definitive preparation and characterization of this compound were later described in a 1935 paper by William Robert Boon and William Robson from the Department of Physiology at the University of London King's College. Their work provided a clear method for its synthesis, distinguishing it from the δ-benzoyl and the di-benzoyl derivatives.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its application in research and development. The following table summarizes the available quantitative data.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆N₂O₃ | - |

| Molecular Weight | 236.27 g/mol | [3] |

| Melting Point | 206-210 °C | [3] |

| Optical Rotation [α]D²⁰ | +20.8 ± 2° (c=1 in H₂O) | [3] |

| Appearance | White to off-white powder | [3] |

| Solubility | Freely soluble in water and alcohol; sparingly soluble in ether. | [1] |

| pKa | Not experimentally determined. Predicted values for the carboxylic acid and amino groups would be similar to other N-acylated amino acids. |

Experimental Protocols

The synthesis of this compound requires selective acylation of the α-amino group of L-ornithine while the δ-amino group remains free or is protected and subsequently deprotected. The classical method described by Boon and Robson remains a fundamental reference.

Synthesis of this compound (after Boon and Robson, 1935)

This protocol involves the benzoylation of L-arginine followed by enzymatic hydrolysis to yield this compound.

Step 1: Benzoylation of L-Arginine

-

Dissolve L-arginine in a 10% sodium hydroxide solution.

-

Cool the solution in an ice bath.

-

Add benzoyl chloride in small portions with vigorous stirring.

-

Maintain the reaction mixture at a low temperature and continue stirring for several hours.

-

Acidify the solution with hydrochloric acid to precipitate the benzoylated arginine.

-

Collect the precipitate by filtration, wash with cold water, and dry.

Step 2: Enzymatic Hydrolysis with Arginase

-

Prepare a solution of the benzoylated arginine in a suitable buffer (e.g., phosphate buffer, pH 7.5).

-

Add a preparation of arginase enzyme (historically, an extract from liver).

-

Incubate the mixture at 37°C for 24-48 hours. The arginase will specifically hydrolyze the guanidino group, leaving the N2-benzoyl group intact and producing this compound and urea.

-

Monitor the reaction for the disappearance of the substrate.

-

Once the reaction is complete, deproteinize the solution (e.g., by heat denaturation or acid precipitation).

-

Filter the mixture to remove the precipitated protein.

-

The resulting solution contains this compound, which can be purified by crystallization.

Purification of this compound

-

Concentrate the filtrate from the enzymatic hydrolysis step under reduced pressure.

-

Adjust the pH to the isoelectric point of this compound to induce crystallization.

-

Allow the solution to stand at a low temperature (e.g., 4°C) to facilitate complete crystallization.

-

Collect the crystals by filtration.

-

Recrystallize from a suitable solvent, such as aqueous ethanol, to obtain pure this compound.

Biological Relevance and Metabolism

The primary biological significance of this compound lies in its role as a detoxification product of benzoic acid, particularly in avian species.

Xenobiotic Metabolism

In birds, the detoxification of benzoic acid occurs in the kidneys. The process involves the enzymatic conjugation of benzoic acid with L-ornithine. The enzyme responsible for the formation of the di-benzoylated ornithine is ornithine N-benzoyltransferase (EC 2.3.1.127)[4]. This enzyme catalyzes the transfer of two benzoyl groups from benzoyl-CoA to L-ornithine, forming N2,N5-dibenzoyl-L-ornithine (ornithuric acid) and releasing two molecules of Coenzyme A[4][5]. While the primary product is the di-substituted compound, the mono-substituted this compound can be considered a metabolic intermediate or a related product of this pathway.

Figure 1. Simplified pathway of benzoic acid detoxification in avian species.

Lack of Direct Signaling Role

Current scientific literature does not indicate a direct role for this compound in specific signaling pathways in mammals or other organisms. Its presence is primarily associated with the metabolic processing of benzoic acid.

Applications in Research and Drug Development

While this compound itself is not a therapeutic agent, its structure serves as a valuable scaffold in medicinal chemistry and drug development.

Building Block for Synthesis

The benzoyl group can act as a protecting group for the α-amino function of ornithine during the synthesis of more complex molecules, such as peptides or peptidomimetics. The ornithine backbone itself is of interest due to its presence in various natural products and its potential for introducing a basic side chain.

Derivatives as Bioactive Molecules

Figure 2. General workflow for the development of bioactive N-benzoyl-L-ornithine derivatives.

Conclusion

This compound, first systematically prepared and characterized in the 1930s, has its roots in the pioneering metabolic studies of the 19th century. While its primary known biological role is as a product of benzoic acid detoxification in birds, its chemical structure continues to be relevant. For researchers and drug development professionals, this compound serves as a historical example of xenobiotic metabolism and as a versatile building block for the synthesis of novel bioactive compounds. A thorough understanding of its history, properties, and synthesis provides a solid foundation for its application in modern chemical and biological research.

References

- 1. Ornithine [drugfuture.com]

- 2. L-Ornithine in Cell Culture [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Ornithine N-benzoyltransferase - Wikipedia [en.wikipedia.org]

- 5. EC 2.3.1.127 - ornithine N-benzoyltransferase. [ebi.ac.uk]

- 6. The development of N-α-(2-carboxyl)benzoyl-N(5)-(2-fluoro-1-iminoethyl)-l-ornithine amide (o-F-amidine) and N-α-(2-carboxyl)benzoyl-N(5)-(2-chloro-1-iminoethyl)-l-ornithine amide (o-Cl-amidine) as second generation protein arginine deiminase (PAD) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The development of N-α-(2-carboxyl)benzoyl-N5-(2-fluoro-1-iminoethyl)-L-ornithine amide (o-F-amidine) and N α-(2-carboxyl)benzoyl-N5-(2-Chloro-1-iminoethyl)-L-ornithine amide (o-Cl-amidine) as second generation Protein Arginine Deiminase (PAD) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

N2-Benzoyl-L-ornithine: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of N2-Benzoyl-L-ornithine, a key intermediate in peptide synthesis and a precursor for pharmacologically active molecules. This document is intended for researchers, scientists, and professionals in drug development, offering comprehensive data on its chemical properties, synthesis, and biological relevance.

Core Chemical and Physical Data

This compound, also known as N-α-benzoyl-L-ornithine, is a derivative of the non-proteinogenic amino acid L-ornithine. The benzoyl group is selectively attached to the alpha-amino group of the ornithine molecule.

| Property | Value | Reference |

| CAS Number | 17966-71-1 | [1] |

| Molecular Formula | C₁₂H₁₆N₂O₃ | [1] |

| Molecular Weight | 236.3 g/mol | [1] |

| Synonyms | Bz-L-Orn-OH | [1] |

Synthesis and Experimental Protocols

A general procedure for the synthesis of N-benzoyl amino acids involves the following steps:

-

Amino Acid Esterification: The amino acid is first converted to its methyl ester to protect the carboxylic acid functionality. This can be achieved by reacting the amino acid with thionyl chloride in methanol.

-

N-Benzoylation: The amino acid methyl ester is then reacted with benzoyl chloride in the presence of a base, such as sodium bicarbonate or triethylamine, to yield the N-benzoyl amino acid methyl ester.

-

Saponification: The methyl ester is hydrolyzed using a base, such as sodium hydroxide, to give the final N-benzoyl amino acid.

Note: For ornithine, selective α-benzoylation requires a suitable protecting group for the δ-amino group that can be removed under conditions that do not affect the α-benzoyl group.

Biological Significance and Applications

This compound serves as a versatile building block in the synthesis of more complex molecules with significant biological activities. Its utility is particularly noted in the development of enzyme inhibitors and as a research chemical to probe biological pathways.

Role as a Precursor for Protein Arginine Deiminase (PAD) Inhibitors

This compound is a key precursor for the synthesis of potent inhibitors of Protein Arginine Deiminases (PADs).[2][3] PADs are a family of enzymes that catalyze the conversion of arginine residues in proteins to citrulline. The dysregulation of PAD activity has been implicated in the pathophysiology of various inflammatory and autoimmune diseases, including rheumatoid arthritis, as well as in the progression of certain cancers.[2][3]

Derivatives of this compound, such as N-α-(2-carboxyl)benzoyl-N5-(2-fluoro-1-iminoethyl)-L-ornithine amide (o-F-amidine) and its chloro-analog, have been developed as second-generation PAD inhibitors with improved potency and selectivity.[2][3] These inhibitors serve as valuable chemical probes to study the function of PADs in health and disease.

Potential in Anti-Cancer and Anti-Viral Research

There is emerging interest in the potential of this compound and its derivatives in anti-cancer and anti-viral research.[1] While direct evidence for the activity of this compound is limited, its role as a scaffold for pharmacologically active compounds suggests its importance in the development of novel therapeutics in these areas.

Signaling Pathways and Logical Relationships

The primary signaling pathway where derivatives of this compound have a demonstrated role is in the inhibition of PAD-mediated protein citrullination.

Caption: Workflow from this compound to PAD inhibition.

This diagram illustrates the logical relationship where this compound is a precursor in the synthesis of PAD inhibitor derivatives. These derivatives then act on the biological pathway by inhibiting the PAD enzyme, which in turn is implicated in processes like inflammation and cancer progression.

Conclusion

This compound is a valuable chemical entity for researchers in the fields of medicinal chemistry, biochemistry, and drug discovery. Its primary importance lies in its utility as a starting material for the synthesis of potent enzyme inhibitors, particularly for the PAD family of enzymes. Further research into the direct biological activities of this compound and the development of detailed, scalable synthesis protocols will undoubtedly expand its application in biomedical research.

References

- 1. chemimpex.com [chemimpex.com]

- 2. The development of N-α-(2-carboxyl)benzoyl-N5-(2-fluoro-1-iminoethyl)-L-ornithine amide (o-F-amidine) and N α-(2-carboxyl)benzoyl-N5-(2-Chloro-1-iminoethyl)-L-ornithine amide (o-Cl-amidine) as second generation Protein Arginine Deiminase (PAD) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The development of N-α-(2-carboxyl)benzoyl-N(5)-(2-fluoro-1-iminoethyl)-l-ornithine amide (o-F-amidine) and N-α-(2-carboxyl)benzoyl-N(5)-(2-chloro-1-iminoethyl)-l-ornithine amide (o-Cl-amidine) as second generation protein arginine deiminase (PAD) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Role of N2-Benzoyl-L-ornithine in Metabolic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the biological role of N2-Benzoyl-L-ornithine, primarily focusing on its position as a key intermediate in the detoxification of benzoic acid, a pathway of particular significance in avian species. While direct evidence for a broader metabolic role of this compound is limited in the current scientific literature, its formation represents a critical step in a specialized metabolic process for xenobiotic elimination. This document details the enzymatic reactions, presents available quantitative data, outlines experimental protocols for the study of related enzymes, and provides visual representations of the pertinent metabolic and experimental workflows.

Introduction

L-ornithine is a non-proteinogenic amino acid that plays a central role in several key metabolic pathways, most notably the urea cycle, where it acts as a crucial intermediate in the detoxification of ammonia.[1] It also serves as a precursor for the synthesis of polyamines and other amino acids. The modification of L-ornithine through the addition of a benzoyl group at the N2 (α-amino) position creates this compound. This modification significantly alters its metabolic fate, diverting it from the primary nitrogen metabolism pathways.

The primary known biological context for the formation of a benzoylated ornithine derivative is in the detoxification of benzoic acid. While many mammals conjugate benzoic acid with glycine to form hippuric acid, avian species predominantly utilize ornithine for this purpose. This process leads to the formation of N2,N5-dibenzoyl-L-ornithine, also known as ornithuric acid. This compound is an essential, albeit transient, intermediate in this pathway.

Metabolic Pathway: Benzoic Acid Detoxification via Ornithine Conjugation

The detoxification of benzoic acid in birds is a two-step enzymatic process that occurs primarily in the kidneys. This pathway effectively sequesters and prepares the toxic benzoic acid for excretion.

The initial step involves the activation of benzoic acid to its coenzyme A (CoA) thioester, benzoyl-CoA. This reaction is analogous to the activation of fatty acids. The second and key step in the context of this guide is the transfer of the benzoyl group from benzoyl-CoA to L-ornithine. This reaction is catalyzed by the enzyme ornithine N-benzoyltransferase (EC 2.3.1.127).[2]

The overall reaction catalyzed by ornithine N-benzoyltransferase involves the addition of two benzoyl groups to both the N2 (alpha) and N5 (delta) amino groups of L-ornithine, forming N2,N5-dibenzoyl-L-ornithine.[3] It is within this reaction mechanism that this compound is formed as an intermediate.

The sequence of benzoylation is as follows:

-

First Benzoylation: Benzoyl-CoA + L-ornithine → CoA + this compound

-

Second Benzoylation: Benzoyl-CoA + this compound → CoA + N2,N5-dibenzoyl-L-ornithine

The final product, N2,N5-dibenzoyl-L-ornithine (ornithuric acid), is then excreted in the urine.

Quantitative Data

Table 1: Kinetic Parameters for Human Glycine N-Acyltransferase (GLYAT) Variants [2]

| GLYAT Haplotype Variant | s0.5 (Benzoyl-CoA) (µM) | s0.5 (Glycine) (mM) | Vmax (nmol/min/mg) | Relative Activity (%) |

| 156Asn > Ser (Reference) | 96.6 | 17.5 | 10.2 | 100 |

| 17Ser > Thr, 156Asn > Ser | 118 | 15.6 | 7.4 | 73 |

| 156Asn > Ser, 199Arg > Cys | 61.2 | 16.5 | 1.0 | 9.8 |

Data presented as mean values. s0.5 represents the substrate concentration at half-maximal velocity for cooperative enzymes.

Table 2: Composition of Nitrogenous Waste in Avian Urine [4][5]

| Compound | Percentage of Total Nitrogen |

| Uric Acid | 55 - 72% |

| Ammonia | 11 - 21% |

| Urea | 2 - 11% |

This table provides context for the primary forms of nitrogen excretion in birds, where ornithuric acid would be a minor component, typically only present after benzoic acid ingestion.

Experimental Protocols

A detailed, validated protocol for the assay of ornithine N-benzoyltransferase is not widely published. However, a well-established colorimetric assay for the analogous enzyme, glycine N-acyltransferase (GLYAT), can be adapted for this purpose. This assay measures the release of Coenzyme A (CoA), which has a free thiol group that reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified spectrophotometrically at 412 nm.

Adaptation of a DTNB-based Colorimetric Assay for Ornithine N-Benzoyltransferase Activity

This protocol is adapted from established methods for GLYAT.[2][6]

Objective: To determine the enzymatic activity of ornithine N-benzoyltransferase by measuring the rate of CoA-SH release.

Materials:

-

Purified or partially purified ornithine N-benzoyltransferase

-

Tris-HCl buffer (e.g., 100 mM, pH 8.0)

-

L-ornithine stock solution

-

Benzoyl-CoA stock solution

-

DTNB (Ellman's reagent) stock solution (in reaction buffer)

-

96-well microplate

-

Microplate spectrophotometer

Procedure:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Prepare stock solutions of L-ornithine and benzoyl-CoA in the reaction buffer. The concentrations should be chosen to bracket the expected Km values.

-

Prepare a stock solution of DTNB (e.g., 10 mM) in the reaction buffer.

-

-

Assay Setup:

-

In a 96-well microplate, prepare the reaction mixture for each sample. A typical 200 µL reaction could contain:

-

100 mM Tris-HCl, pH 8.0

-

Varying concentrations of L-ornithine

-

1 mM DTNB

-

A defined amount of enzyme preparation

-

-

Include appropriate controls:

-

No enzyme control

-

No substrate (L-ornithine or benzoyl-CoA) controls

-

-

-

Initiation and Measurement:

-

Pre-incubate the microplate at 37°C for 5 minutes.

-

Initiate the reaction by adding a specific concentration of benzoyl-CoA to each well.

-

Immediately place the plate in a microplate reader pre-set to 37°C.

-

Measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a period of 10-20 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of the DTNB-CoA adduct (14,150 M⁻¹cm⁻¹).

-

Plot the reaction rates against the varying substrate concentrations.

-

Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation or a suitable model for two-substrate kinetics.

-

Conclusion

The biological role of this compound, based on current scientific understanding, is primarily that of a metabolic intermediate in the detoxification of benzoic acid in certain animal species, particularly birds. It is formed during the sequential benzoylation of L-ornithine by ornithine N-benzoyltransferase, leading to the excretable product N2,N5-dibenzoyl-L-ornithine. There is a notable absence of evidence for its involvement in other core metabolic or signaling pathways. For drug development professionals, understanding this species-specific detoxification pathway is crucial when considering benzoic acid or its derivatives as formulation excipients in veterinary medicine. Further research is required to fully characterize the kinetics and regulation of ornithine N-benzoyltransferase and to explore any potential, as-yet-undiscovered roles of this compound in metabolism. The experimental designs outlined in this guide provide a framework for such future investigations.

References

- 1. elearning.uniroma1.it [elearning.uniroma1.it]

- 2. mdpi.com [mdpi.com]

- 3. A radiochemical assay for glycine N-acyltransferase activity. Some properties of the enzyme in rat and rabbit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proportions of ammonia, urea, urate and total nitrogen in avian urine and quantitative methods for their analysis on a single urine sample - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. animbiosci.org [animbiosci.org]

- 6. benchchem.com [benchchem.com]

N2-Benzoyl-L-ornithine: A Biomarker for Therapeutic Monitoring in Urea Cycle Disorders

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Urea Cycle Disorders (UCDs) are a group of inherited metabolic diseases characterized by a deficiency in the enzymes responsible for converting ammonia to urea, leading to life-threatening hyperammonemia. A primary therapeutic strategy involves the use of nitrogen-scavenging drugs, such as sodium benzoate, to provide an alternative pathway for nitrogen excretion. N2-Benzoyl-L-ornithine, a metabolite formed from the conjugation of benzoate with endogenous L-ornithine, has emerged as a critical biomarker. This technical guide provides a comprehensive overview of this compound's role, not as a diagnostic marker for the disease itself, but as an indispensable tool for monitoring the efficacy and compliance of sodium benzoate therapy in patients with UCDs, particularly Ornithine Transcarbamylase (OTC) Deficiency. This document details the underlying metabolic pathways, presents available data on therapeutic dosages, and outlines a detailed experimental protocol for the quantification of this compound in biological matrices.

Introduction: The Unmet Need in Urea Cycle Disorders

Urea Cycle Disorders (UCDs) are a group of rare genetic disorders that result in a deficiency of one of the six enzymes or two transporters involved in the urea cycle. This cycle is the primary metabolic pathway for the detoxification of ammonia, a byproduct of protein metabolism, by converting it into urea for excretion.[1][2] When this cycle is impaired, ammonia accumulates in the blood, a condition known as hyperammonemia, which is highly neurotoxic and can lead to irreversible brain damage, coma, and death if not managed effectively.[2]

The most common UCD is Ornithine Transcarbamylase (OTC) Deficiency, an X-linked disorder.[3] Given the severity of hyperammonemic episodes, lifelong management is crucial. Standard treatment for UCDs includes a strict low-protein diet to reduce nitrogen intake and, in many cases, supplementation with essential amino acids like arginine or citrulline.[3] A cornerstone of pharmacological intervention is the use of nitrogen-scavenging agents, which provide an alternative pathway for the disposal of excess nitrogen.[3][4]

Sodium Benzoate: An Alternative Pathway for Nitrogen Excretion

Sodium benzoate is a widely used nitrogen-scavenging drug in the management of UCDs.[3][4] When administered, benzoic acid is activated to its coenzyme A (CoA) thioester, benzoyl-CoA. This activated form can then be conjugated with an amino acid, and the resulting conjugate is readily excreted in the urine, effectively removing nitrogen from the body. While the primary conjugation partner for benzoyl-CoA is glycine, leading to the formation of hippuric acid, in the context of UCDs, another significant pathway involves the conjugation with L-ornithine to form this compound.[4] The monitoring of these metabolites is crucial for assessing treatment efficacy and patient compliance.

This compound as a Biomarker of Therapeutic Monitoring

This compound is not an endogenous metabolite found in significant amounts in healthy individuals. Its presence in the plasma and urine of a patient is a direct consequence of sodium benzoate administration. Therefore, the quantitative analysis of this compound serves as a reliable biomarker for:

-

Treatment Compliance: The detection of this compound confirms that the patient is adhering to the prescribed sodium benzoate regimen.

-

Therapeutic Efficacy: The amount of this compound excreted can provide an indication of the extent to which the alternative nitrogen excretion pathway is being utilized. This information, in conjunction with plasma ammonia and amino acid levels, helps in optimizing the dosage of sodium benzoate for individual patients.

-

Metabolic Phenotyping: The relative abundance of this compound compared to hippurate may provide insights into the availability of ornithine and glycine for conjugation, reflecting the underlying metabolic status of the patient.

Data Presentation: Therapeutic Dosage of Sodium Benzoate

While specific quantitative data on the resulting plasma or urine concentrations of this compound in UCD patients are not extensively reported in the literature, the typical therapeutic dosages of sodium benzoate are well-established. The following table summarizes the recommended dosages for the management of acute hyperammonemia and for long-term therapy. The levels of this compound are directly influenced by these dosages.

| Therapeutic Indication | Patient Population | Dosage | Reference |

| Acute Hyperammonemia | Neonates, infants, and children | Loading Dose: 250 mg/kg intravenously over 90-120 minutes | [2] |

| Maintenance Dose: 250 mg/kg/day as a continuous intravenous infusion | [2] | ||

| Long-term Management | Children | 250-500 mg/kg/day orally, divided into multiple doses | [5] |

| Adults | 5.5 g/m²/day orally, divided into multiple doses | [2] |

Signaling and Metabolic Pathways

The formation of this compound is a result of an alternative metabolic pathway induced by sodium benzoate therapy. The following diagrams illustrate the normal urea cycle, the point of defect in OTC deficiency, and the therapeutic bypass leading to the synthesis of this compound.

References

- 1. agilent.com [agilent.com]

- 2. e-imd.org [e-imd.org]

- 3. Ornithine Transcarbamylase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Ornithine Transcarbamylase (OTC) Deficiency Medication: Urea Cycle Disorder Treatment Agents [emedicine.medscape.com]

- 5. Effect of long-term administration of sodium benzoate to a patient with partial ornithine carbamoyl transferase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Presence of N2-Benzoyl-L-ornithine: A Technical Examination of its Potential Natural Occurrence

Abstract

N2-Benzoyl-L-ornithine, an acylated derivative of the non-proteinogenic amino acid L-ornithine, occupies a curious niche in the landscape of natural products. While its existence as a synthetic compound is well-established, serving as a valuable building block in pharmaceutical research, its natural occurrence within biological systems remains largely unconfirmed. This technical guide delves into the current understanding of this compound, exploring the circumstantial evidence that suggests its potential, albeit unproven, presence in organisms. We will examine the known metabolic pathways for benzoyl-CoA biosynthesis and N-acylation of amino acids, the detoxification mechanisms of benzoic acid, and the analytical methodologies that could be pivotal in its definitive identification in natural matrices. This document aims to provide a comprehensive resource for researchers investigating novel metabolic pathways and bioactive compounds.

Introduction: The Case for this compound

The acylation of amino acids is a widespread biochemical modification that diversifies their functional properties, impacting processes from signaling to metabolism. While N-acetylation is a common modification, N-benzoylation is less frequently observed in nature. However, the confirmed presence of other N-benzoylated amino acids, such as N-benzoyl-L-phenylalanine in the fungus Penicillium brevicompactum, provides a compelling precedent for the potential natural occurrence of this compound.

The biosynthesis of any N-benzoylated compound is contingent on the availability of an activated benzoic acid donor, typically benzoyl-coenzyme A (benzoyl-CoA). The metabolic pathways for the production of benzoyl-CoA are known to exist in both plants and certain bacteria, originating from the phenylpropanoid pathway. This, coupled with the existence of N-acyltransferase enzymes, forms the plausible biochemical basis for the endogenous synthesis of this compound.

Furthermore, the detoxification of benzoic acid in some animal species proceeds via conjugation with L-ornithine to form N2,N5-dibenzoyl-L-ornithine, also known as ornithuric acid. It is biochemically conceivable that this compound could exist as a transient intermediate in this detoxification pathway.

This guide will synthesize the available, albeit indirect, evidence for the natural occurrence of this compound and provide the necessary technical framework to guide future research in this area.

Potential Biosynthetic Pathways

The formation of this compound would necessitate the convergence of two metabolic pathways: the biosynthesis of benzoyl-CoA and the availability of L-ornithine, followed by an enzymatic conjugation.

Benzoyl-CoA Biosynthesis

In plants and some bacteria, benzoyl-CoA is synthesized from L-phenylalanine through the phenylpropanoid pathway. The initial step is the deamination of L-phenylalanine to trans-cinnamic acid, catalyzed by phenylalanine ammonia-lyase (PAL). The subsequent steps involve the shortening of the C3 side chain, which can occur via a CoA-dependent β-oxidative pathway or a non-β-oxidative route, ultimately yielding benzoyl-CoA.

Caption: Simplified overview of Benzoyl-CoA biosynthesis.

L-Ornithine Biosynthesis

L-ornithine is a key intermediate in the urea cycle in animals and is also synthesized from L-glutamate in plants and microorganisms. In the context of potential this compound synthesis, the subcellular localization and pool of available L-ornithine would be critical.

Hypothetical N-Benzoylation of L-Ornithine

The final step in the proposed biosynthesis is the transfer of the benzoyl group from benzoyl-CoA to the α-amino group of L-ornithine. This reaction would be catalyzed by an N-acyltransferase. While a specific this compound synthase has not been identified, enzymes with broad substrate specificity, such as some members of the BAHD acyltransferase family in plants, could potentially catalyze this reaction. The enzyme ornithine N-benzoyltransferase has been characterized to produce the dibenzoylated form, but the formation of a mono-benzoylated product as an intermediate or a final product under certain conditions cannot be entirely ruled out.

Caption: Hypothetical enzymatic synthesis of this compound.

Benzoic Acid Detoxification: A Potential Source of this compound

In some avian and reptilian species, the detoxification of ingested benzoic acid involves its conjugation with L-ornithine, leading to the excretion of N2,N5-dibenzoyl-L-ornithine (ornithuric acid). This pathway unequivocally demonstrates the existence of enzymatic machinery capable of benzoylating ornithine. It is plausible that this compound could be a transient metabolic intermediate in this process. The initial benzoylation could occur at either the N2 (α) or N5 (δ) position, with a subsequent benzoylation step leading to the final product.

Caption: Potential role of this compound in benzoic acid detoxification.

Quantitative Data on Related Compounds

To date, there is no published quantitative data on the natural occurrence of this compound in any biological matrix. However, data on related compounds can provide a frame of reference for potential concentrations that might be expected.

Table 1: Concentration of Related N-Acylated Amino Acids in Biological Samples

| Compound | Organism/Tissue | Concentration | Reference |

| N-arachidonoyl glycine | Rat Brain | 69 pmol/g | [1] |

| N-oleoyl glycine | Rat Brain | 35 pmol/g | [1] |

| N-palmitoyl glycine | Rat Brain | 28 pmol/g | [1] |

Note: The data presented is for N-acylated amino acids with different acyl groups and is intended for comparative purposes only.

Experimental Protocols for Detection and Quantification

The definitive identification and quantification of this compound in a biological sample would require a robust analytical workflow. The following proposed protocol is based on established methods for the analysis of N-acylated amino acids.

Sample Preparation and Extraction

-

Homogenization: Biological tissue (e.g., fungal mycelia, plant material, animal tissue) should be flash-frozen in liquid nitrogen and homogenized to a fine powder.

-

Extraction: The homogenized tissue should be extracted with a solvent mixture suitable for capturing polar and semi-polar metabolites. A common choice is a methanol:acetonitrile:water (2:2:1, v/v/v) solution. The extraction should be performed at a low temperature (e.g., -20°C) to minimize enzymatic degradation.

-

Centrifugation and Supernatant Collection: The extract should be centrifuged at high speed (e.g., 14,000 x g) to pellet cellular debris. The supernatant containing the metabolites is then carefully collected.

-

Solid-Phase Extraction (SPE) (Optional): For complex matrices, an optional SPE step using a C18 or mixed-mode sorbent can be employed to enrich for N-acylated amino acids and remove interfering substances.

Caption: Proposed workflow for the extraction of this compound.

Analytical Detection by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific detection of N-acylated amino acids.

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column is suitable for separating this compound from other metabolites.

-

Mobile Phase: A gradient elution using water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization, is recommended.

-

-

Mass Spectrometry Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is expected to be effective for protonating this compound.

-

Detection Mode: Multiple Reaction Monitoring (MRM) should be used for targeted quantification. This involves selecting the precursor ion (the protonated molecule [M+H]+) and a specific product ion generated by collision-induced dissociation (CID). A likely fragmentation would be the loss of the benzoyl group or cleavage of the amino acid side chain.

-

Internal Standard: For accurate quantification, a stable isotope-labeled internal standard (e.g., 13C6-N2-Benzoyl-L-ornithine) should be used.

-

Table 2: Predicted Mass Spectrometry Parameters for this compound

| Parameter | Predicted Value |

| Chemical Formula | C12H16N2O3 |

| Molecular Weight | 236.27 g/mol |

| Precursor Ion ([M+H]+) | m/z 237.12 |

| Potential Product Ions | m/z 105.03 (Benzoyl cation), m/z 70.07 (Imino acid fragment) |

Conclusion and Future Directions

The natural occurrence of this compound remains an open question. While direct evidence is currently lacking, the existence of the necessary biosynthetic precursors (benzoyl-CoA and L-ornithine) in various organisms, the proven natural occurrence of other N-benzoylated amino acids, and the involvement of ornithine in benzoic acid detoxification pathways collectively provide a strong rationale for its potential existence.

Future research should focus on targeted metabolomic screening of organisms known to produce benzoylated secondary metabolites, particularly fungi of the genus Penicillium and plants that synthesize a wide array of benzoyl-containing compounds. The development of a sensitive and specific LC-MS/MS method, as outlined in this guide, will be instrumental in these efforts. The definitive discovery of naturally occurring this compound would not only expand our knowledge of secondary metabolism but could also unveil novel bioactive molecules with potential applications in drug development.

References

N2-Benzoyl-L-ornithine and its Derivatives: A Technical Guide to Their Role in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

N2-Benzoyl-L-ornithine and its derivatives represent a burgeoning class of molecules in medicinal chemistry, demonstrating significant potential as modulators of key enzymatic targets implicated in a range of pathologies, including autoimmune diseases, cancer, and neurodegenerative disorders. This technical guide provides a comprehensive overview of the synthesis, biological activity, and therapeutic applications of these compounds, with a focus on their interactions with Protein Arginine Deiminase (PAD) and Ornithine Decarboxylase (ODC) enzymes. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further research and drug development in this promising area.

Core Concepts: Targeting Key Enzymes in Disease

The therapeutic potential of this compound derivatives stems from their ability to selectively inhibit enzymes that play crucial roles in disease pathogenesis. Two primary targets have emerged from recent research: Protein Arginine Deiminases (PADs) and Ornithine Decarboxylase (ODC).

Protein Arginine Deiminases (PADs) are a family of calcium-dependent enzymes that catalyze the post-translational modification of arginine to citrulline.[1] This process, known as citrullination or deimination, can alter the structure and function of proteins, and its dysregulation is implicated in autoimmune diseases like rheumatoid arthritis, as well as various cancers.[1][2]

Ornithine Decarboxylase (ODC) is the rate-limiting enzyme in the biosynthesis of polyamines, which are essential for cell growth and proliferation.[3] Elevated ODC activity is a hallmark of many cancers, making it an attractive target for anticancer therapies.[3]

Quantitative Data Summary: Inhibitory Activities

The following tables summarize the inhibitory activities of key this compound derivatives against PAD and ODC enzymes, providing a basis for structure-activity relationship (SAR) analysis and further compound development.

Table 1: Inhibitory Activity of this compound Derivatives against Protein Arginine Deiminases (PADs)

| Compound | Target | IC50 (μM) | Assay Type | Reference |

| N-α-(2-carboxyl)benzoyl-N5-(2-fluoro-1-iminoethyl)-L-ornithine amide (o-F-amidine) | PAD4 | 1.9 ± 0.21 | In vitro enzyme assay | [4] |

| N-α-(2-carboxyl)benzoyl-N5-(2-chloro-1-iminoethyl)-L-ornithine amide (o-Cl-amidine) | PAD4 | Not specified, but noted as more potent than o-F-amidine | In vitro enzyme assay | [5] |

| F-amidine | PAD4 | ~20 | In vitro enzyme assay | [4] |

| Cl-amidine | PAD4 | Not specified, but noted as significantly more potent than F-amidine | In vitro enzyme assay | [6] |

| Benzyl derivative (5) | PAD4 | > 1000 | In vitro enzyme assay | [4] |

| Aniline derivative (6) | PAD4 | > 500 | In vitro enzyme assay | [4] |

Table 2: Inhibitory Activity of Ornithine Analogues against Ornithine Decarboxylase (ODC)

| Compound | Target | Ki (μM) | IC50 (μM) | Assay Type | Reference |

| (+)-alpha-Methylornithine | ODC | - | Potent reversible inhibitor | Enzyme activity assay | [7] |

| D-DFMO | ODC | 28.3 ± 3.4 (KD) | ~7.5 | Enzyme activity assay | [8] |

| L-DFMO | ODC | 1.3 ± 0.3 (KD) | Not specified | Enzyme activity assay | [8] |

| D/L-DFMO | ODC | 2.2 ± 0.4 (KD) | Not specified | Enzyme activity assay | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide outlines for key experiments cited in the literature.

Synthesis of N-Benzoyl Amino Acid Methyl Esters

This general procedure can be adapted for the synthesis of various N-benzoyl-L-ornithine derivatives.

Materials:

-

α-aminoester (1 mmol)

-

Carboxylic acid (1 mmol)

-

N,N-Dimethylpyridin-4-amine (DMAP) (0.1 mmol)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC) (1.5 mmol)

-

Triethylamine (2 mmol)

-

Dichloromethane (CH2Cl2) (10 mL)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

Procedure:

-

Combine the α-aminoester, carboxylic acid, DMAP, EDAC, and triethylamine in CH2Cl2.

-

Stir the mixture at room temperature overnight.

-

Add CH2Cl2 (20 mL) and saturated aqueous NH4Cl solution (10 mL) to the reaction mixture.

-

Separate the organic layer.

-

Extract the aqueous phase with CH2Cl2 (3 x 20 mL).

-

Combine the organic fractions, dry over sodium sulfate (Na2SO4), and filter.

-

Evaporate the solvent under reduced pressure.

-

Purify the residue using column chromatography.[9]

In Vitro PAD4 Inhibition Assay (Colorimetric)

This assay measures the amount of citrulline produced to determine PAD4 activity.

Materials:

-

Human recombinant PAD4

-

Test compounds

-

Nα-Benzoyl-L-arginine ethyl ester hydrochloride (BAEE) (substrate)

-

Color developing reagent (e.g., containing diacetyl monoxime and thiosemicarbazide)

-

96-well plate

Procedure:

-

Pre-incubate human recombinant PAD4 with the test compounds in a 96-well plate.

-

Add the substrate, BAEE, to initiate the reaction.

-

Incubate the reaction mixture for 15 minutes at 37°C.

-

Quench the reaction by flash freezing in liquid nitrogen.

-

Add the color developing reagent.

-

Measure the absorbance at the appropriate wavelength to quantify citrulline production.

-

Determine IC50 values from dose-response curves.[10]

In Vitro ODC Inhibition Assay (Radiolabeling)

This assay measures the release of 14CO2 from [14C]carboxyl-labeled L-ornithine.

Materials:

-

Purified ODC enzyme

-

[1-14C]-L-ornithine

-

Test compounds

-

Assay buffer (e.g., 25 mM Tris, 0.1 mM EDTA)

-

Reaction mix (e.g., 6.25 mM Tris HCl pH 7.5, 100 μM L-ornithine, 50 μM pyridoxal-5-phosphate)

-

Scintillation vials and fluid

-

Filter paper saturated with 0.1 M NaOH

Procedure:

-

Dilute the purified ODC protein in the assay buffer.

-

Prepare the reaction mix containing [1-14C]-L-ornithine.

-

Add the enzyme and test compounds to microcentrifuge tubes containing the reaction mix.

-

Place the open microcentrifuge tubes into scintillation vials containing NaOH-saturated filter paper to trap the released 14CO2.

-

Incubate at 37°C with shaking for 30 minutes.

-

Stop the reaction by adding sulfuric acid.

-

Continue incubation for another 30 minutes to ensure complete trapping of 14CO2.

-

Remove the microcentrifuge tubes and add scintillation fluid to the vials.

-

Measure the radioactivity using a scintillation counter.[11]

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways in which these target enzymes operate is critical for elucidating the mechanism of action of this compound derivatives and predicting their physiological effects.

Ornithine Decarboxylase and Polyamine Biosynthesis

ODC is the first and rate-limiting enzyme in the polyamine biosynthesis pathway, which is essential for cell proliferation. Its activity is tightly regulated by various signaling cascades.

References

- 1. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 2. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]

- 3. Peptidylarginine deiminases in citrullination, gene regulation, health and pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Methods for the Detection of Peptidylarginine Deiminase (PAD) Activity and Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Simple and rapid enzymatic assay of ornithine decarboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Fluorescence-based Monitoring of PAD4 Activity via a Pro-fluorescence Substrate Analog - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scielo.org.mx [scielo.org.mx]

- 10. Frontiers | Novel method to quantify peptidylarginine deiminase activity shows distinct citrullination patterns in rheumatoid and juvenile idiopathic arthritis [frontiersin.org]

- 11. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: A Detailed Protocol for the Laboratory Synthesis of N²-Benzoyl-L-ornithine

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-acylated amino acids are crucial building blocks in medicinal chemistry and peptide science. The selective acylation of one amino group in a diamino acid like L-ornithine is a common requirement for synthesizing specific peptide analogs, enzyme inhibitors, and other targeted therapeutics. N²-Benzoyl-L-ornithine, with a benzoyl group on its alpha-amino group, serves as a valuable intermediate. This application note provides a detailed, three-step protocol for the synthesis of N²-Benzoyl-L-ornithine, beginning with the commercially available N⁵-(tert-butoxycarbonyl)-L-ornithine. The methodology employs an orthogonal protection strategy to ensure high selectivity and yield. The protocol covers the N²-benzoylation, subsequent deprotection of the N⁵-amino group, and characterization of the final product.

Overall Reaction Scheme

The synthesis proceeds in three main stages:

-

Selective N²-Benzoylation: The free alpha-amino group of N⁵-Boc-L-ornithine is acylated using benzoyl chloride under Schotten-Baumann conditions.

-

Acidic Deprotection: The tert-butoxycarbonyl (Boc) protecting group on the N⁵-amino group is removed using trifluoroacetic acid (TFA).

-

Purification: The final compound is purified to yield N²-Benzoyl-L-ornithine hydrochloride.

Experimental Protocol

Part 1: Synthesis of N²-Benzoyl-N⁵-(tert-butoxycarbonyl)-L-ornithine

Methodology:

-

Dissolve N⁵-(tert-butoxycarbonyl)-L-ornithine (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.

-

Cool the solution to 0 °C in an ice bath with continuous stirring.

-

Add sodium bicarbonate (NaHCO₃) (2.5 eq) to the solution to create a basic environment.

-

Slowly add benzoyl chloride (1.2 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane).

-

Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

-

Adjust the pH of the remaining aqueous solution to ~2-3 using 1M HCl.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Evaporate the solvent to yield the crude product, which can be used in the next step without further purification or purified by column chromatography if necessary.

Part 2: Synthesis of N²-Benzoyl-L-ornithine Hydrochloride (Deprotection)

Methodology:

-

Dissolve the crude N²-Benzoyl-N⁵-(tert-butoxycarbonyl)-L-ornithine from Part 1 in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (10 eq) to the solution at room temperature.

-

Stir the mixture for 2-4 hours. Monitor the deprotection via TLC until the starting material is fully consumed.

-

Remove the DCM and excess TFA under reduced pressure.

-

Dissolve the resulting residue in a minimal amount of water and add 2M HCl in diethyl ether to precipitate the hydrochloride salt of the product.

-

Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to obtain the final product, N²-Benzoyl-L-ornithine hydrochloride.

Data Presentation

Quantitative data for the synthesis protocol are summarized below.

Table 1: Reagents and Reaction Parameters

| Step | Reagent | Molar Mass ( g/mol ) | Equivalents | Solvent | Temp (°C) | Time (h) |

| 1. Benzoylation | N⁵-Boc-L-ornithine | 232.27 | 1.0 | THF/Water | 0 to RT | 12-16 |

| Benzoyl Chloride | 140.57 | 1.2 | ||||

| Sodium Bicarbonate | 84.01 | 2.5 | ||||

| 2. Deprotection | N²-Benzoyl-N⁵-Boc-L-ornithine | 336.39 | 1.0 | DCM | RT | 2-4 |

| Trifluoroacetic Acid | 114.02 | 10.0 |

Table 2: Characterization Data for N²-Benzoyl-L-ornithine Hydrochloride

| Property | Value |

| Molecular Formula | C₁₂H₁₇ClN₂O₃ |

| Molecular Weight | 272.73 g/mol |

| Appearance | White to off-white solid |

| Mass Spec (ESI-MS) | Expected [M+H]⁺: 237.12 |

| ¹H NMR (400 MHz, D₂O) | Predicted δ (ppm): 7.8-7.5 (m, 5H, Ar-H), 4.5 (t, 1H, α-CH), 3.1 (t, 2H, δ-CH₂), 2.0-1.8 (m, 4H, β,γ-CH₂) |

| ¹³C NMR (100 MHz, D₂O) | Predicted δ (ppm): 175.0 (C=O, acid), 170.0 (C=O, amide), 134.0, 132.0, 129.0, 128.0 (Ar-C), 55.0 (α-C), 39.0 (δ-C), 27.0 (β-C), 24.0 (γ-C) |

Note: NMR chemical shifts are predicted based on the chemical structure and data from analogous compounds and may vary based on solvent and experimental conditions.[1]

Synthesis Workflow Visualization

The diagram below illustrates the complete workflow for the synthesis of N²-Benzoyl-L-ornithine.

Caption: Workflow for the synthesis of N²-Benzoyl-L-ornithine.

References

Application Notes & Protocols for the Detection and Quantification of N2-Benzoyl-L-ornithine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N2-Benzoyl-L-ornithine is a chemically modified amino acid that may serve as a biomarker or a metabolic intermediate in various biological and pharmaceutical studies. Accurate and sensitive detection and quantification of this compound are crucial for understanding its physiological roles and for pharmacokinetic and pharmacodynamic (PK/PD) assessments in drug development. These application notes provide detailed protocols for the analysis of this compound using state-of-the-art analytical techniques, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with prior benzoylation of related compounds, a technique that enhances analytical sensitivity and chromatographic performance.[1][2][3] Alternative methods, including High-Performance Liquid Chromatography (HPLC) with UV detection, are also discussed.

Analytical Methods Overview

The primary method detailed here is Reversed-Phase High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (RP-HPLC-MS/MS). This technique is highly sensitive and selective, making it ideal for complex biological matrices.[3] The benzoyl group on this compound enhances its retention on reversed-phase columns and improves its ionization efficiency in the mass spectrometer.[1][3] For comparative purposes, a standard HPLC-UV method is also outlined.

I. Quantification of this compound by LC-MS/MS

This protocol is based on the principle of derivatizing analytes with benzoyl chloride to improve their analytical characteristics for LC-MS/MS analysis.[1][3] While this compound is already benzoylated at the N2 position, understanding the derivatization chemistry is crucial for analyzing samples where ornithine may be present and needs to be derivatized to serve as a standard or for comparative analysis. The protocol below is optimized for the direct analysis of this compound.

Experimental Workflow

Figure 1. General experimental workflow for the LC-MS/MS analysis of this compound.

Sample Preparation (Protein Precipitation)

This protocol is suitable for plasma, serum, and tissue homogenates.

-

To 100 µL of the biological sample, add 400 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., ¹³C₆-labeled this compound).

-

Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 1: LC-MS/MS Parameters

| Parameter | Recommended Setting |

| LC Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Elution | 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10.1-12 min: 5% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 350°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 600 L/hr |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions for this compound

The specific MRM transitions should be optimized by infusing a standard solution of this compound into the mass spectrometer. The most common product ion for benzoylated amines corresponds to the benzoyl group (m/z 105.0).[3]

Table 2: Predicted MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | [M+H]⁺ | 105.0 | To be optimized |

| This compound | [M+H]⁺ | [M+H - H₂O]⁺ | To be optimized |

| ¹³C₆-N2-Benzoyl-L-ornithine (IS) | [M+H]⁺ | 111.0 | To be optimized |

Quantitative Data Summary (Representative)

The following table presents expected quantitative performance parameters for the LC-MS/MS method. These values are based on typical performance for benzoylated amino acids and should be validated for this compound in your laboratory.[4]

Table 3: Expected Quantitative Performance

| Parameter | Expected Value |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | < 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1 ng/mL |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

| Recovery | 85 - 115% |

II. HPLC-UV Method for this compound

For laboratories where LC-MS/MS is not available, a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method can be employed, although it will be less sensitive and selective.

Experimental Workflow

Figure 2. Workflow for HPLC-UV analysis of this compound.

Sample Preparation

A more rigorous cleanup such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) is recommended to reduce matrix interference.

HPLC Instrumentation and Conditions

-

HPLC System: A standard HPLC system with a UV-Vis detector.

Table 4: HPLC-UV Parameters

| Parameter | Recommended Setting |

| LC Column | C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Orthophosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | Isocratic or gradient, to be optimized |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 20 µL |

| Detection Wavelength | ~230 nm (based on benzoyl chromophore) |

Quantitative Data Summary (Representative)

Table 5: Expected Quantitative Performance (HPLC-UV)

| Parameter | Expected Value |

| Linearity Range | 0.1 - 10 µg/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Limit of Detection (LOD) | ~0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL |

Signaling Pathway and Logical Relationships

The analytical methods described are crucial for studying metabolic pathways involving ornithine. For instance, in the urea cycle, ornithine is a key intermediate. The benzoylation of ornithine at the N2 position might represent a specific metabolic or catabolic step.

Figure 3. Potential metabolic relationship involving this compound.

Conclusion

The LC-MS/MS method offers a highly sensitive and specific approach for the quantification of this compound in complex biological matrices. The provided protocols serve as a robust starting point for method development and validation. For higher concentration samples or when advanced instrumentation is unavailable, the HPLC-UV method provides a viable alternative. The successful implementation of these methods will enable researchers to accurately measure this compound and elucidate its role in biological systems and drug metabolism.

References

- 1. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of N2-Benzoyl-L-ornithine in Biological Samples by HPLC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Ornithine is a non-proteinogenic amino acid that plays a crucial role in the urea cycle. Its levels in biological fluids can be indicative of various metabolic states and diseases. Direct analysis of highly polar molecules like ornithine by reversed-phase liquid chromatography-mass spectrometry (LC-MS) can be challenging due to poor retention. Derivatization with benzoyl chloride is an effective strategy to decrease the polarity of ornithine, thereby improving its chromatographic retention and enhancing its ionization efficiency for sensitive and reliable quantification.[1] This application note provides a detailed protocol for the analysis of N2-Benzoyl-L-ornithine in biological samples using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

Principle

The method involves a simple protein precipitation step to extract the analyte from the biological matrix, followed by a rapid derivatization reaction with benzoyl chloride under basic conditions. The resulting this compound is then separated from other matrix components using reversed-phase HPLC and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by using a stable isotope-labeled internal standard. The benzoylation reaction is fast, typically completed in under a minute at room temperature, and the resulting derivatives are stable.[1]

Experimental Workflow

The overall workflow for the analysis of this compound is depicted below.

Materials and Reagents

-

Apparatus:

-

HPLC system (e.g., Agilent 1290 Infinity II)

-

Tandem Mass Spectrometer (e.g., Agilent 6410 Triple Quadrupole)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Pipettes

-

HPLC vials

-

-

Chemicals and Reagents:

-

This compound reference standard

-

Stable isotope-labeled internal standard (e.g., ¹³C₆-Benzoyl chloride for IS preparation)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Benzoyl chloride (BzCl)

-

Sodium carbonate or Diisopropylethylamine (DIPEA)

-

Biological matrix (e.g., human serum)

-

Experimental Protocols

1. Standard and Reagent Preparation

-

Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and the internal standard (if not already benzoylated) in a suitable solvent like acetonitrile/water (1:1, v/v). Store at -20°C.

-

Working Solutions: Prepare serial dilutions of the stock solution in acetonitrile/water to create calibration standards and quality control (QC) samples.

-

Benzoyl Chloride Solution (2% v/v): Prepare fresh by dissolving 20 µL of benzoyl chloride in 980 µL of acetonitrile.

-